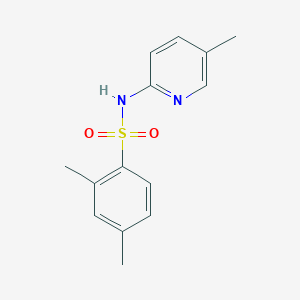
2,4-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIMETHYL-N-(5-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with two methyl groups and a sulfonamide group attached to a pyridine ring, which also has a methyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL-N-(5-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride. For instance, 2,4-dimethylbenzenesulfonyl chloride can be reacted with 5-methyl-2-aminopyridine under basic conditions to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYL-N-(5-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed for reduction.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4-DIMETHYL-N-(5-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYL-N-(5-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N,N-dimethyl-benzenesulfonamide
- 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide
- 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
2,4-DIMETHYL-N-(5-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern on the benzene and pyridine rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides.
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2,4-dimethyl-N-(5-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-13(12(3)8-10)19(17,18)16-14-7-5-11(2)9-15-14/h4-9H,1-3H3,(H,15,16) |
InChI Key |
BDZXYHGEGHGDJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















